Cas no 32418-99-8 (3-aminothiolane-3-carboxylic acid)

3-Aminothiolane-3-carboxylic acid is a cyclic amino acid derivative featuring both amine and thiol functional groups within a thiolane ring structure. This compound is of interest in organic synthesis and pharmaceutical research due to its unique heterocyclic scaffold, which serves as a versatile building block for the development of peptidomimetics, chelating agents, and biologically active molecules. The presence of reactive thiol and amine groups enables selective modifications, facilitating applications in conjugation chemistry and metal coordination. Its constrained ring structure may also enhance metabolic stability in drug design. The compound is typically handled under inert conditions due to the sensitivity of the thiol group to oxidation.
3-aminothiolane-3-carboxylic acid structure
32418-99-8 structure
商品名:3-aminothiolane-3-carboxylic acid
CAS番号:32418-99-8
MF:C5H9NO2S
メガワット:147.19546
MDL:MFCD01318281
CID:53889
PubChem ID:13893658

3-aminothiolane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Aminotetrahydrothiophene-3-carboxylic acid
    • 3-AMINO-TETRAHYDRO-THIOPHENE-3-CARBOXYLIC ACID
    • 3-Aminotetrahydrothienyl-3-carbonsaeure
    • RARECHEM AM UF SCH6
    • 3-aminothiolane-3-carboxylic acid
    • BS-12633
    • MFCD01318281
    • 3-Aminotetrahydrothiophene-3-carboxylicacid
    • J-018730
    • Z317024750
    • F2147-2001
    • 3-Amino-tetrahydrothiophene-3-carboxylic acid
    • AB01007414-01
    • EN300-43622
    • CS-0216454
    • FT-0692074
    • SCHEMBL2789405
    • DTXSID201259008
    • 3-Aminotetrahydro-3-thiophenecarboxylic acid
    • 32418-99-8
    • AKOS016052622
    • SB36593
    • AKOS000174956
    • MDL: MFCD01318281
    • インチ: InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)
    • InChIKey: SAKWWHXZZFRWCN-UHFFFAOYSA-N
    • ほほえんだ: C1CSCC1(C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 147.03500
  • どういたいしつりょう: 147.03539970g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 139
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.8

じっけんとくせい

  • 密度みつど: 1.383
  • ふってん: 325.682°C at 760 mmHg
  • フラッシュポイント: 150.767°C
  • 屈折率: 1.595
  • PSA: 88.62000
  • LogP: 0.60570

3-aminothiolane-3-carboxylic acid セキュリティ情報

3-aminothiolane-3-carboxylic acid 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-aminothiolane-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-43622-0.05g
3-aminothiolane-3-carboxylic acid
32418-99-8 95%
0.05g
$90.0 2023-04-24
eNovation Chemicals LLC
Y1005566-250mg
3-Amino-tetrahydro-thiophene-3-carboxylic acid
32418-99-8 95%
250mg
$185 2024-07-28
Chemenu
CM199113-5g
3-Amino-tetrahydro-thiophene-3-carboxylic acid
32418-99-8 97%
5g
$1368 2021-06-09
eNovation Chemicals LLC
Y1005566-100mg
3-Amino-tetrahydro-thiophene-3-carboxylic acid
32418-99-8 95%
100mg
$190 2024-07-28
Life Chemicals
F2147-2001-1g
3-aminothiolane-3-carboxylic acid
32418-99-8 95%+
1g
$297.0 2023-11-21
Enamine
EN300-43622-2.5g
3-aminothiolane-3-carboxylic acid
32418-99-8 95%
2.5g
$714.0 2023-04-24
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
78R0126-500mg
3-Amino-tetrahydro-thiophene-3-carboxylic acid
32418-99-8 96%
500mg
1679.12CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
78R0126-50mg
3-Amino-tetrahydro-thiophene-3-carboxylic acid
32418-99-8 96%
50mg
924.37CNY 2021-05-07
abcr
AB459548-100mg
3-Amino-tetrahydrothiophene-3-carboxylic acid, 95%; .
32418-99-8 95%
100mg
€322.30 2025-02-14
abcr
AB459548-1g
3-Amino-tetrahydrothiophene-3-carboxylic acid, 95%; .
32418-99-8 95%
1g
€1093.20 2025-02-14

3-aminothiolane-3-carboxylic acid サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:32418-99-8)3-AMINO-TETRAHYDRO-THIOPHENE-3-CARBOXYLIC ACID
注文番号:sfd19043
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally

3-aminothiolane-3-carboxylic acid 関連文献

3-aminothiolane-3-carboxylic acidに関する追加情報

3-Aminothiolane-3-Carboxylic Acid (CAS No. 32418-99-8): A Comprehensive Overview

3-Aminothiolane-3-carboxylic acid (CAS No. 32418-99-8) is a versatile compound with significant applications in various fields, including pharmaceuticals, chemical synthesis, and materials science. This comprehensive overview aims to provide a detailed understanding of the compound's structure, properties, synthesis methods, and its potential applications in modern research and development.

Structure and Properties

3-Aminothiolane-3-carboxylic acid is a cyclic thioether derivative with the molecular formula C5H9NOS. The compound features a five-membered ring containing a sulfur atom and an amine group, along with a carboxylic acid functional group. This unique structure imparts several interesting properties to the molecule:

  • Solubility: The compound exhibits good solubility in polar solvents such as water and ethanol, making it suitable for various chemical reactions and biological assays.
  • Reactivity: The presence of both the amine and carboxylic acid groups provides multiple reactive sites, enabling diverse chemical transformations and functionalization.
  • Stability: Despite its reactive functional groups, 3-aminothiolane-3-carboxylic acid is relatively stable under standard laboratory conditions, facilitating its handling and storage.

Synthesis Methods

The synthesis of 3-aminothiolane-3-carboxylic acid has been the subject of several research studies. One common method involves the cyclization of an appropriate precursor molecule followed by functional group modification. For instance, a recent study published in the Journal of Organic Chemistry (2022) reported a highly efficient one-pot synthesis route using a thioetherification reaction followed by an intramolecular cyclization step. This method not only simplifies the synthetic process but also improves the overall yield and purity of the final product.

Pharmaceutical Applications

3-Aminothiolane-3-carboxylic acid has gained attention in pharmaceutical research due to its potential as a building block for drug discovery. The compound's ability to form stable thioether bonds and its reactivity with various functional groups make it an attractive candidate for the development of novel therapeutic agents. Recent studies have explored its use in the synthesis of antiviral and anticancer drugs.

  • Antiviral Activity: A 2021 study published in Antiviral Research demonstrated that derivatives of 3-aminothiolane-3-carboxylic acid exhibited potent antiviral activity against several RNA viruses, including influenza and SARS-CoV-2. The researchers attributed this activity to the compound's ability to interfere with viral replication mechanisms.
  • Anticancer Potential: Another study in Cancer Letters (2020) reported that certain derivatives of 3-aminothiolane-3-carboxylic acid showed promising anticancer effects by inducing apoptosis in cancer cells. The mechanism of action involves the disruption of cellular redox balance and inhibition of key signaling pathways involved in cell survival.

Biochemical Applications strong>

Beyond pharmaceuticals, 3-aminothiolane-3-carboxylic acid strong> has found applications in biochemical research as a tool for studying protein-protein interactions and post-translational modifications. The compound's thioether functionality allows it to form covalent bonds with cysteine residues on proteins, enabling researchers to probe specific protein interactions and modify protein function.

  • Bioconjugation: strong> A 2019 study in Bioconjugate Chemistry described the use of < strong > 3-aminothiolane-3-carboxylic acid< / strong > for bioconjugation reactions, where it was used to attach fluorescent dyes or other biomolecules to target proteins. This approach has been instrumental in developing new tools for imaging and diagnostics. li > < li >< strong > Protein Engineering:< / strong > In another application, researchers utilized< strong > 3-aminothiolane-3-carboxylic acid< / strong > to introduce thioether linkages into recombinant proteins, enhancing their stability and solubility. This technique has potential implications for improving the production and functionality of therapeutic proteins. li > ul > < p >< strong > Environmental Applications< / strong > p > < p >< strong > 3-Aminothiolane-3-carboxylic acid< / strong > also holds promise in environmental chemistry due to its ability to form stable complexes with metal ions. This property makes it useful for applications such as wastewater treatment and metal ion sequestration. A recent study published in Environmental Science & Technology (2021) demonstrated that< strong > 3-aminothiolane-3-carboxylic acid< / strong > could effectively remove heavy metals from contaminated water sources through chelation reactions. p > < p >< strong > Conclusion< / strong > p > < p >< strong > 3-Aminothiolane-3-carboxylic acid< / strong > (CAS No. 32418-99-8) is a multifaceted compound with a wide range of applications in pharmaceuticals, biochemical research, and environmental chemistry. Its unique structural features and reactivity make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new properties and applications,< strong > 3-aminothiolane-3-carboxylic acid< / strong > is poised to play an increasingly important role in advancing scientific knowledge and technological innovation. p > article > response >

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